molecular formula C21H15Cl2N3O6 B14386713 1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene) CAS No. 88608-85-9

1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)

Cat. No.: B14386713
CAS No.: 88608-85-9
M. Wt: 476.3 g/mol
InChI Key: GPJHSQDDYNCOBS-UHFFFAOYSA-N
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Description

1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene) is a complex organic compound characterized by its aromatic structure with multiple nitro and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene) typically involves multiple steps, including nitration, halogenation, and coupling reactions. A common synthetic route might involve:

    Nitration: Introduction of nitro groups to the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Halogenation: Introduction of chloro groups using chlorine gas or other chlorinating agents in the presence of a catalyst.

    Coupling Reaction: Formation of the final compound through a coupling reaction involving the intermediate products.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale nitration and halogenation processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene) can undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxyl group using strong oxidizing agents.

    Reduction: Reduction of nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Halogen substitution reactions where the chloro groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its multiple functional groups.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene) involves its interaction with molecular targets through its nitro and chloro groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, affecting biological pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-methylurea)
  • 1,1’-[(4-Methyl-1,3-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)
  • 1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-pyridylmethylurea)

Uniqueness

1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene) is unique due to its specific combination of nitro and chloro substituents, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

88608-85-9

Molecular Formula

C21H15Cl2N3O6

Molecular Weight

476.3 g/mol

IUPAC Name

1,2-bis[(3-chloro-2-nitrophenyl)methyl]-3-methyl-4-nitrobenzene

InChI

InChI=1S/C21H15Cl2N3O6/c1-12-16(11-15-5-3-7-18(23)21(15)26(31)32)13(8-9-19(12)24(27)28)10-14-4-2-6-17(22)20(14)25(29)30/h2-9H,10-11H2,1H3

InChI Key

GPJHSQDDYNCOBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1CC2=C(C(=CC=C2)Cl)[N+](=O)[O-])CC3=C(C(=CC=C3)Cl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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